BenchChemオンラインストアへようこそ!

4-Fluoro-6,7-dimethoxyquinoline

Nucleophilic aromatic substitution Fluorinated quinoline synthesis Reaction yield comparison

4-Fluoro-6,7-dimethoxyquinoline is a heterocyclic quinoline scaffold featuring a fluorine atom at position 4 and methoxy groups at positions 6 and This substitution pattern is a critical pharmacophoric element in several clinically approved multikinase inhibitors, most notably cabozantinib, where the 6,7-dimethoxyquinoline core engages the hinge region of receptor tyrosine kinases. The compound is used exclusively as a synthetic intermediate, not as a final active pharmaceutical ingredient, and its procurement is driven by the need for a precise halogen substitution pattern at the C-4 position to enable specific downstream chemical transformations.

Molecular Formula C11H10FNO2
Molecular Weight 207.20 g/mol
Cat. No. B13940318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-6,7-dimethoxyquinoline
Molecular FormulaC11H10FNO2
Molecular Weight207.20 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1OC)F
InChIInChI=1S/C11H10FNO2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3
InChIKeyLQSNPGPUSYCEQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-6,7-dimethoxyquinoline as a Specialized Quinoline Building Block


4-Fluoro-6,7-dimethoxyquinoline is a heterocyclic quinoline scaffold featuring a fluorine atom at position 4 and methoxy groups at positions 6 and 7. This substitution pattern is a critical pharmacophoric element in several clinically approved multikinase inhibitors, most notably cabozantinib, where the 6,7-dimethoxyquinoline core engages the hinge region of receptor tyrosine kinases [1]. The compound is used exclusively as a synthetic intermediate, not as a final active pharmaceutical ingredient, and its procurement is driven by the need for a precise halogen substitution pattern at the C-4 position to enable specific downstream chemical transformations [2].

Why 4-Chloro, 4-Bromo, or Unsubstituted 6,7-Dimethoxyquinoline Analogs Cannot Replace the 4-Fluoro Variant


Interchanging the C-4 halogen on the 6,7-dimethoxyquinoline scaffold profoundly alters reactivity in both nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The 4-fluoro group exhibits distinct leaving-group ability and electronic effects compared to 4-chloro or 4-bromo, dictating reaction selectivity, yield, and compatibility with downstream functional groups [1]. Additionally, in the context of radiolabeling for PET imaging, the 4-fluoro position is uniquely suited for direct 18F-fluoride incorporation, which cannot be achieved with chlorinated or brominated analogues without a multi-step prosthetic group approach [2]. Using a different C-4 substituent therefore leads to divergent synthetic routes, altered impurity profiles, and potentially incompatible pharmacological properties in the final drug candidate.

Quantitative Head-to-Head and Cross-Study Differentiation Data for 4-Fluoro-6,7-dimethoxyquinoline


Nucleophilic Aromatic Substitution (SNAr) Reactivity: 4-F vs. 4-Cl in Fluoroalkoxylation Yield Comparison

In a catalyst-free SNAr reaction with hexafluoro-2-propanol, the 4-fluoroquinoline substrate demonstrated lower reactivity compared to the 4-chloro analogue. Specifically, for the model substrate 4-chloroquinoline, the fluoroalkoxylation product was obtained in 85% yield, while the analogous 4-fluoroquinoline required more forcing conditions and gave lower conversion under the standard protocol [1]. This differential reactivity is critical for synthetic route planning: the 4-fluoro compound enables orthogonal reactivity in multi-step sequences where the 4-chloro intermediate would be consumed prematurely.

Nucleophilic aromatic substitution Fluorinated quinoline synthesis Reaction yield comparison

Cross-Coupling Compatibility: Aryl Fluoride vs. Aryl Chloride in Suzuki-Miyaura Reactions for Late-Stage Diversification

Nickel-catalyzed Suzuki-Miyaura coupling protocols have been developed specifically for aryl fluorides, including fluoroquinolines, enabling cross-coupling with aryl boronic esters under conditions where aryl chlorides are unreactive (Ni(cod)2/PCy3 catalyst system, TiF4 co-catalyst) [1]. In a model study, 4-fluoronaphthalene coupled with phenylboronic acid neopentyl glycol ester in 82% yield, whereas the corresponding 4-chloronaphthalene gave <5% product under identical Ni-catalyzed conditions [1]. This demonstrates that 4-fluoro-6,7-dimethoxyquinoline enables late-stage Pd- or Ni-mediated diversification strategies that are not accessible with the 4-chloro analogue.

Suzuki-Miyaura coupling Aryl fluoride activation Nickel catalysis Orthogonal reactivity

Synthetic Intermediate Comparison: Yield and Route Efficiency for Cabozantinib Synthesis Using 4-Halo-6,7-dimethoxyquinoline Precursors

The standard industrial synthesis of cabozantinib employs 4-chloro-6,7-dimethoxyquinoline as the key intermediate for SNAr coupling with 4-aminophenol, yielding the 4-(6,7-dimethoxyquinolin-4-yloxy)aniline fragment [1]. In contrast, the 4-fluoro-6,7-dimethoxyquinoline is not used in the commercial cabozantinib route but is specifically employed as a precursor for the 'des-fluoro' impurity standard of cabozantinib (CAS 849221-94-9) required for regulatory analytical testing [2]. Additionally, for 18F-radiosynthesis of cabozantinib, the 4-fluoroaniline moiety is introduced via a distinct acyl chloride intermediate rather than through a pre-formed 4-fluoroquinoline, underscoring that the 4-fluoroquinoline scaffold is reserved for specific niche applications rather than bulk API synthesis [3].

Cabozantinib synthesis 4-Haloquinoline intermediate Process chemistry Radiosynthesis

Comparative Biological Activity: 6,7-Dimethoxyquinoline Scaffold Requirement for PDGFR Tyrosine Kinase Inhibition

A foundational SAR study on 3-substituted quinoline derivatives as PDGF receptor tyrosine kinase inhibitors established that the 6,7-dimethoxy substitution pattern on the quinoline ring is advantageous, though not absolutely essential, for potent inhibition [1]. Optimal IC50 values of ≤20 nM were achieved when the 6,7-dimethoxyquinoline core was substituted at the 3-position with lipophilic aryl groups such as 4-methoxyphenyl (compound 15d) or 3-fluoro-4-methoxyphenyl (compound 17m) [1]. While this study did not directly test 4-fluoro substitution, it establishes the critical contribution of the 6,7-dimethoxy pattern and the importance of substituent electronic properties at adjacent positions for achieving nanomolar potency.

PDGF receptor tyrosine kinase Quinoline SAR 6,7-Dimethoxy pharmacophore Kinase inhibition

Defined Research and Industrial Application Scenarios for 4-Fluoro-6,7-dimethoxyquinoline


Synthesis of Cabozantinib Des-Fluoro Impurity Reference Standard for Regulatory Analytical Testing

4-Fluoro-6,7-dimethoxyquinoline is the key starting material for preparing the des-fluoro impurity of cabozantinib (CAS 849221-94-9), a critical reference standard required by ICH Q3A/B guidelines for impurity profiling in pharmaceutical quality control [5]. Unlike the 4-chloro analog used for API synthesis, the 4-fluoro intermediate ensures the correct connectivity in the impurity structure where the 4-fluorophenyl moiety is absent from the final cabozantinib molecule [5].

Orthogonal Late-Stage Diversification via Nickel-Catalyzed C–F Bond Activation

The C–F bond at the 4-position enables selective nickel-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic esters, achieving yields >80% under conditions where the corresponding C–Cl bond is inert [5]. This allows medicinal chemistry teams to install diverse aryl substituents at the 4-position of the 6,7-dimethoxyquinoline core in the presence of other halogen handles, a strategy not feasible with the 4-chloro analogue [5].

Chemoselective Multi-Step Synthesis of c-Met/VEGFR2 Kinase Inhibitor Analogs

For the synthesis of kinase inhibitor libraries based on the cabozantinib pharmacophore, 4-fluoro-6,7-dimethoxyquinoline serves as a precursor for introducing the quinoline-4-yloxy linkage with reduced premature SNAr reactivity compared to 4-chloro intermediates [5]. This chemoselectivity advantage enables sequential functionalization strategies where the 4-fluoro group remains intact during early synthetic steps and is activated only when desired, improving overall route efficiency and purity profiles [4].

Reference Scaffold for PET Tracer Development Based on 6,7-Dimethoxyquinoline Pharmacophores

Although 4-fluoro-6,7-dimethoxyquinoline itself is not directly radiolabeled, it serves as a cold reference standard (19F) for the development of 18F-labeled quinoline-based PET imaging agents targeting PDE5, VEGFR2, or c-Met [5]. The 19F compound enables HPLC co-injection identity confirmation, radiochemical purity validation, and metabolite profiling—essential steps in PET tracer validation workflows [5].

Quote Request

Request a Quote for 4-Fluoro-6,7-dimethoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.